molecular formula C6H7BFNO2 B1527022 2-Fluoro-5-methylpyridine-4-boronic acid CAS No. 929194-41-2

2-Fluoro-5-methylpyridine-4-boronic acid

Cat. No. B1527022
CAS RN: 929194-41-2
M. Wt: 154.94 g/mol
InChI Key: ZYZNYWQUVYCGOP-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylpyridine-4-boronic acid is a chemical compound with the molecular formula C6H7BFNO2 and a molecular weight of 154.94 . It is a solid substance that is stored at temperatures between 2-8°C .


Synthesis Analysis

The primary method for the synthesis of boronic acids like this compound is through the electrophilic trapping of an organometallic reagent with a boric ester . This reaction is performed at low temperatures to prevent over-alkylation that would lead to the formation of borinic, rather than boronic, esters .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7BFNO2/c1-4-3-9-6(8)2-5(4)7(10)11/h2-3,10-11H,1H3 . The InChI key is ZYZNYWQUVYCGOP-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound can participate in Suzuki–Miyaura coupling reactions . This is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 331.6±52.0 °C and a predicted density of 1.28±0.1 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Biomolecular Interactions and Sensing

Boronic acids, including structures similar to 2-fluoro-5-methylpyridine-4-boronic acid, are known for their ability to form complexes with biologically relevant diols, such as saccharides and peptidoglycans. This property is utilized in the development of dynamic covalent materials and responsive hydrogels, offering potential applications in biomaterials and sensing technologies. The study by Brooks et al. (2018) emphasizes the importance of understanding structure-reactivity relationships to enhance boronic acid's binding affinity to diols, which is crucial for their application in sensing and material chemistry (Brooks, Deng, & Sumerlin, 2018).

Fluorophore Development

The postfunctionalization of boron dipyrromethene (BODIPY) dyes, a process relevant to this compound derivatives, is instrumental in creating advanced fluorophores for scientific, medical, and biotechnological applications. Boens et al. (2019) review the methodologies for BODIPY core postfunctionalization, highlighting its significance in producing fluorophores with tailored properties for specific applications (Boens, Verbelen, Ortiz, Jiao, & Dehaen, 2019).

Diol Recognition and Discrimination

Fluorinated boronic acid-appended bipyridinium salts, derived from structures similar to this compound, have been synthesized for the specific detection and differentiation of diol-containing bioanalytes via (19)F NMR spectroscopy. This innovative approach allows for the discrimination of various saccharides at physiological conditions, showcasing the potential of fluorinated boronic acids in analytical chemistry (Axthelm, Görls, Schubert, & Schiller, 2015).

Catalysis in Organic Synthesis

Boronic acids, including analogs of this compound, serve as catalysts in various organic transformations. Arnold et al. (2008) demonstrate the synthesis and application of N,N-di-isopropylbenzylamineboronic acid derivatives for direct amide formation between carboxylic acids and amines, highlighting the role of boronic acids in facilitating environmentally friendly synthetic pathways (Arnold, Batsanov, Davies, & Whiting, 2008).

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-5-methylpyridine-4-boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound participates in the Suzuki–Miyaura coupling reaction, which involves two electronically divergent processes with the metal catalyst . The first process is oxidative addition, which occurs with formally electrophilic organic groups. In this process, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . The second process is transmetalation, which occurs with formally nucleophilic organic groups. In this process, the organic groups are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s role in the suzuki–miyaura coupling reaction suggests that its bioavailability may be influenced by the reaction conditions and the properties of the organoboron reagent .

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of various biologically active molecules .

Action Environment

The action of this compound is influenced by environmental factors such as the reaction conditions of the Suzuki–Miyaura coupling . These conditions include the presence of a metal catalyst, the nature of the organic groups involved in the reaction, and the properties of the organoboron reagent .

Safety and Hazards

The safety information for 2-Fluoro-5-methylpyridine-4-boronic acid includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 .

Future Directions

2-Fluoro-5-methylpyridine-4-boronic acid can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . It can also be employed in a palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines . These reactions could be explored further in future research.

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-methylpyridine-4-boronic acid plays a significant role in biochemical reactions, primarily as a reagent in Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds, which are fundamental in synthesizing various organic compounds. The compound interacts with palladium catalysts, facilitating the transmetalation process where the boronic acid group transfers to the palladium complex . This interaction is essential for the coupling reaction to proceed efficiently.

Cellular Effects

The effects of this compound on cellular processes are not extensively documentedThey can inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent cell cycle arrest or apoptosis

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with biomolecules, particularly enzymes and proteins. The boronic acid group can form reversible covalent bonds with diols and hydroxyl groups on biomolecules, potentially inhibiting enzyme activity . This mechanism is similar to how boronic acid-based proteasome inhibitors function, suggesting that this compound may have similar inhibitory effects on specific enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors. The compound is generally stable under recommended storage conditions but may degrade over time when exposed to moisture or high temperatures

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been extensively studied. Like other boronic acids, it is expected that the compound’s effects will vary with dosage. Higher doses may lead to toxic or adverse effects, while lower doses may be more beneficial for therapeutic applications . Detailed studies are required to determine the optimal dosage and potential toxicity in animal models.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Its distribution within tissues depends on factors such as solubility, binding affinity to proteins, and cellular uptake.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with cellular components. The compound may localize to specific organelles or compartments based on targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its biochemical effects and potential therapeutic applications.

properties

IUPAC Name

(2-fluoro-5-methylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c1-4-3-9-6(8)2-5(4)7(10)11/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZNYWQUVYCGOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

929194-41-2
Record name (2-fluoro-5-methylpyridin-4-yl)boronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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